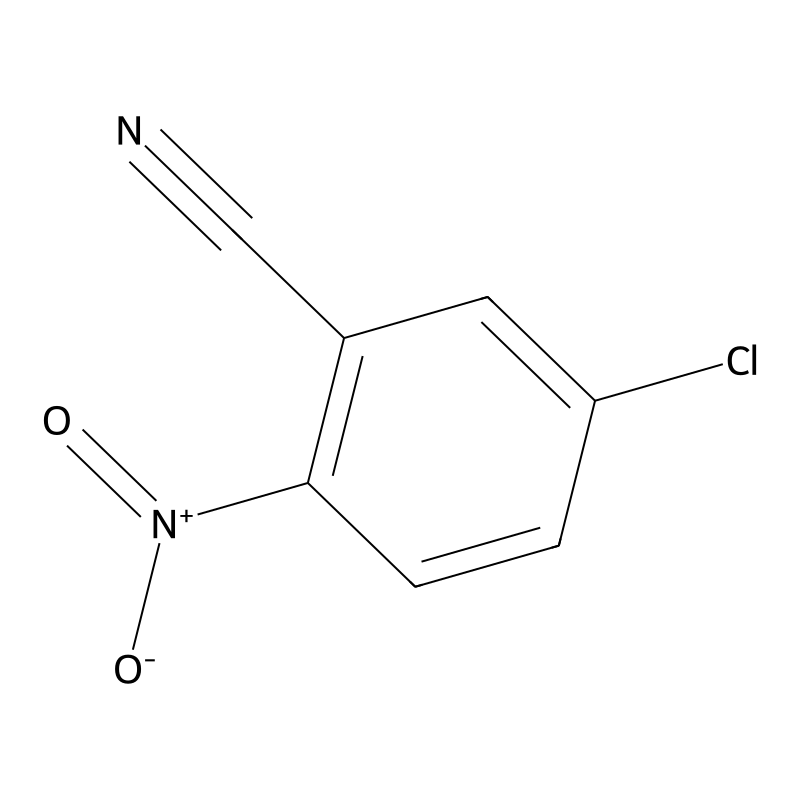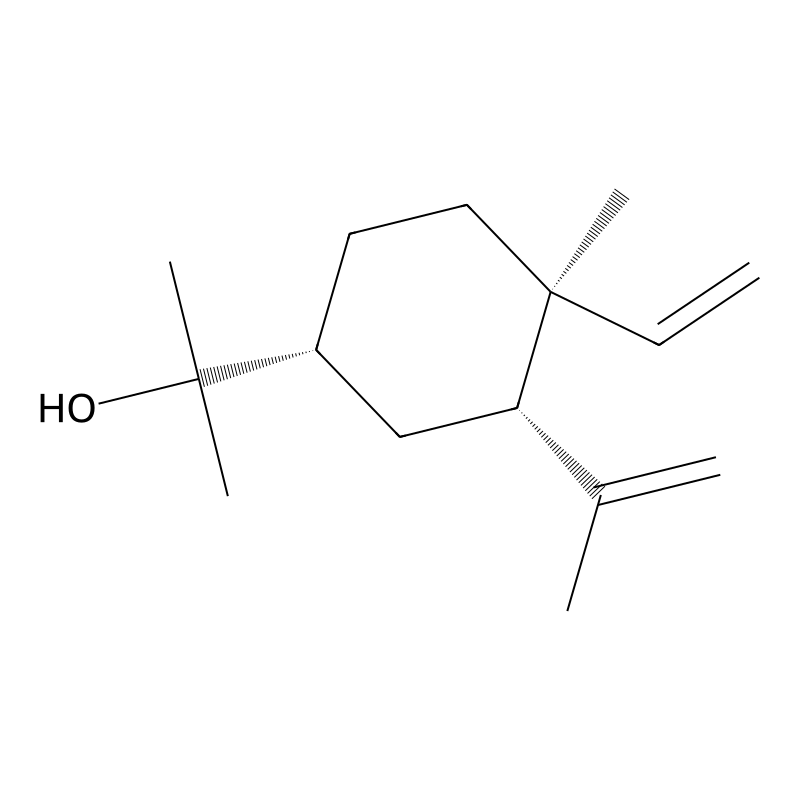5-Chloro-2-nitrobenzonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Potential Application in Glutathione S-transferase Research
The most prominent research application identified for 5-Chloro-2-nitrobenzonitrile is its potential use in studying Glutathione S-transferases (GSTs). GSTs are enzymes found in various organisms that play a vital role in detoxification by conjugating harmful substances with glutathione, a cellular antioxidant.
A study published by Sigma-Aldrich suggests that 2-Chloro-5-nitrobenzonitrile (an isomer of 5-Chloro-2-nitrobenzonitrile) can effectively conjugate with rat GST isoenzymes. This property makes it a potential alternative model substrate for research on GSTs [].
5-Chloro-2-nitrobenzonitrile is an organic compound with the molecular formula and a molecular weight of 182.56 g/mol. It is characterized by a chlorinated aromatic ring with a nitro group and a nitrile functional group. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals, owing to its versatile reactivity and structural features .
- Nucleophilic Substitution: The presence of the nitrile group allows for nucleophilic attack, leading to the formation of various derivatives.
- Reduction Reactions: The nitro group can be reduced to an amine, facilitating further transformations.
- Electrophilic Aromatic Substitution: The chlorinated aromatic ring can undergo electrophilic substitution reactions, allowing for the introduction of various substituents .
Research indicates that 5-Chloro-2-nitrobenzonitrile exhibits biological activity, particularly as an antimicrobial and antifungal agent. Its derivatives have been studied for potential therapeutic effects against various pathogens. The compound's structure allows it to interact with biological targets, making it a candidate for further pharmacological studies .
Several methods exist for synthesizing 5-Chloro-2-nitrobenzonitrile:
- Nitration of Chlorobenzonitrile: Chlorobenzonitrile can be nitrated using nitric acid in the presence of sulfuric acid.
- From 2-Chlorobenzonitrile: This involves the nitration of 2-chlorobenzonitrile under controlled conditions to yield the desired product.
- Using 2,5-Dichloronitrobenzene: A method involves reacting 2,5-dichloronitrobenzene with copper(I) cyanide in an inert solvent like N,N-dimethylformamide at elevated temperatures .
5-Chloro-2-nitrobenzonitrile finds applications in various fields:
- Pharmaceuticals: It serves as an intermediate in synthesizing drugs, particularly diuretics and antimicrobial agents.
- Agrochemicals: Used as a precursor in developing pesticides and herbicides.
- Dyes and Pigments: Its derivatives are utilized in the dye industry due to their vibrant colors and stability .
Studies on the interactions of 5-Chloro-2-nitrobenzonitrile reveal its potential to form complexes with different biological molecules. These interactions can lead to altered biological activities, highlighting its importance in drug design and development. For instance, its ability to interact with enzymes or receptors may provide insights into its mechanism of action against pathogens .
Similar Compounds: Comparison
Several compounds share structural similarities with 5-Chloro-2-nitrobenzonitrile. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Chloro-2-nitrobenzonitrile | Different position of chlorine; used in similar applications. | |
| 3-Chloro-4-nitrobenzonitrile | Varying positions of substituents affecting reactivity. | |
| 5-Bromo-2-nitrobenzonitrile | Bromine instead of chlorine; potential for different biological activity. |
Uniqueness
5-Chloro-2-nitrobenzonitrile is unique due to its specific combination of chlorine and nitro groups at defined positions on the benzene ring, which influences its reactivity and biological properties compared to other similar compounds.
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








